N-(5-Brompyridin-3-yl)acetamid

Übersicht

Beschreibung

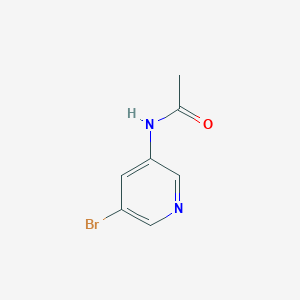

N-(5-bromopyridin-3-yl)acetamide is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acetamide group at the 3-position. It is used in various scientific research applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

N-(5-bromopyridin-3-yl)acetamide is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of biological pathways and interactions.

Industry: Used in the synthesis of specialty chemicals and materials

Wirkmechanismus

Pharmacokinetics

The pharmacokinetic properties of N-(5-bromopyridin-3-yl)acetamide include high gastrointestinal absorption and permeability across the blood-brain barrier .

Action Environment

The action, efficacy, and stability of N-(5-bromopyridin-3-yl)acetamide can be influenced by various environmental factors. For instance, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation or other chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-3-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 3-amino-5-bromopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for about 17 hours .

Industrial Production Methods

While specific industrial production methods for N-(5-bromopyridin-3-yl)acetamide are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromopyridin-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.

Suzuki Coupling: Typically involves palladium catalysts and arylboronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted pyridine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-bromopyridin-2-yl)acetamide

- N-(5-bromopyridin-4-yl)acetamide

- N-(5-chloropyridin-3-yl)acetamide

Uniqueness

N-(5-bromopyridin-3-yl)acetamide is unique due to the specific positioning of the bromine and acetamide groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .

Biologische Aktivität

N-(5-Bromopyridin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, drawing from diverse research findings and case studies.

Synthesis of N-(5-Bromopyridin-3-yl)acetamide

N-(5-Bromopyridin-3-yl)acetamide can be synthesized through various methods involving the reaction of 5-bromopyridine with acetic anhydride or acetyl chloride in the presence of a base. The reaction typically yields high purity and good yields, making it suitable for further biological evaluations.

Anticancer Activity

Research indicates that N-(5-bromopyridin-3-yl)acetamide exhibits promising anticancer properties. In a study assessing its cytotoxic effects on various cancer cell lines, it was found to inhibit cell proliferation effectively. For instance, the compound demonstrated an IC50 value of 27.1 µM against the MDA-MB-231 breast cancer cell line, indicating moderate cytotoxicity compared to standard chemotherapeutics like sorafenib, which has an IC50 of 5.2 µM against the same cell line .

Table 1: Cytotoxic Activity of N-(5-Bromopyridin-3-yl)acetamide

This selectivity towards cancer cells over normal cells suggests that N-(5-bromopyridin-3-yl)acetamide could be developed as a lead compound for anticancer drug design.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on its efficacy against various bacterial strains, it showed significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher antibacterial activity than conventional antibiotics like rifampicin .

Table 2: Antimicrobial Activity of N-(5-Bromopyridin-3-yl)acetamide Derivatives

| Compound | Inhibition (%) | Target Bacteria | Reference |

|---|---|---|---|

| Derivative 2f | 90.95 | E. coli | |

| Derivative 2g | 83.76 | E. coli | |

| Rifampicin | - | Control |

The biological activity of N-(5-bromopyridin-3-yl)acetamide is thought to be linked to its ability to interact with specific cellular targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound may bind effectively to protein targets associated with cancer progression and microbial resistance mechanisms .

Structure-Activity Relationship (SAR)

The structure of N-(5-bromopyridin-3-yl)acetamide plays a crucial role in its biological activity. Modifications at the pyridine ring or the acetamide group can significantly alter its efficacy and selectivity:

- Halogen Substitution : The presence of bromine enhances lipophilicity, potentially increasing membrane permeability.

- Amide Functionality : The acetamide group is essential for maintaining biological activity, as it participates in hydrogen bonding with target proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(5-bromopyridin-3-yl)acetamide:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent.

- Combination Therapy : Preliminary studies suggest that combining N-(5-bromopyridin-3-yl)acetamide with existing chemotherapeutics may enhance overall efficacy and reduce side effects.

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNHKIAWCLFFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595238 | |

| Record name | N-(5-Bromopyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-46-1 | |

| Record name | N-(5-Bromo-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromopyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.